molecular formula C18H12ClN3OS B2653630 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477493-37-1

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2653630
CAS No.: 477493-37-1
M. Wt: 353.82
InChI Key: KJMICRAWHDJGTO-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling with Thiophene: The benzimidazole derivative is then coupled with 5-chlorothiophene-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar structure but lacks the thiophene ring.

    N-(1H-1,3-benzothiazol-2-yl)-arylamides: Contains a benzothiazole moiety instead of benzimidazole.

    4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine: Features a benzimidazole ring with different substituents.

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is unique due to the presence of both benzimidazole and thiophene rings, which may confer distinct electronic and steric properties

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMICRAWHDJGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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